molecular formula C15H9ClN4 B6614031 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 847783-54-4

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B6614031
CAS RN: 847783-54-4
M. Wt: 280.71 g/mol
InChI Key: YQQBGLSXFYXNCA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline, commonly referred to as CTPTQ, is a heterocyclic aromatic compound belonging to the triazoloquinazoline family. It is an important organic compound used in the synthesis of various drugs, materials, and other compounds. CTPTQ has been widely studied due to its unique properties, such as its low toxicity, high solubility, and chemical stability.

Scientific Research Applications

Antihistaminic Activity

  • A study designed and synthesized derivatives of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline with significant H1-antihistaminic activity. One compound, in particular, showed potency comparable to the reference drug chlorpheniramine maleate with minimal sedative property (Gobinath, Subramanian, & Alagarsamy, 2015).

Synthesis and Reactivity

  • Research into the reactivity of triazoloquinazoline derivatives with chlorocarboxylic acid chlorides revealed potential pathways for synthesizing polycondensed heterocycles, offering insight into versatile synthetic applications (Chernyshev et al., 2014).

Adenosine Receptor Antagonists

  • A study identified 2-Amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists. The research led to the discovery of novel compounds with significant selectivity and multitarget antagonistic properties (Burbiel et al., 2016).

Formation and Reactivity of Dihydroquinazolines

  • The formation of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines was investigated, providing insights into their regioselective transformation and potential for chemical modification (Kholodnyak et al., 2016).

Cytotoxicity and Anticancer Activity

  • Some derivatives demonstrated notable cytotoxic and antiproliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Ovádeková et al., 2005; Jantová et al., 2006; Kovalenko et al., 2012).

Benzodiazepine Binding Activity

  • Compounds in this class were found to have high affinity for benzodiazepine receptors, suggesting their potential application in neurological disorders (Francis et al., 1991).

Antimicrobial Activity

Anti-inflammatory Potential

properties

IUPAC Name

2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-15-12-6-1-2-7-13(12)17-9-20(15)19-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQBGLSXFYXNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406556
Record name [1,2,4]Triazolo[1,5-c]quinazoline, 2-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

CAS RN

847783-54-4
Record name [1,2,4]Triazolo[1,5-c]quinazoline, 2-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

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